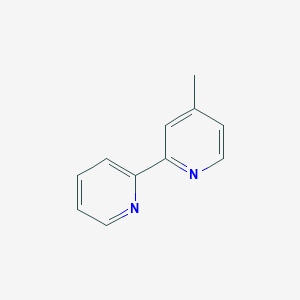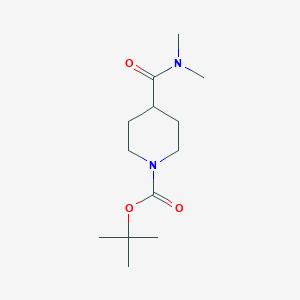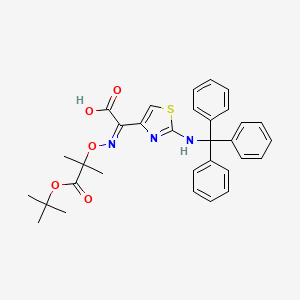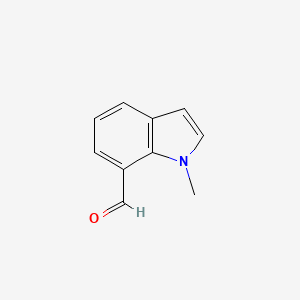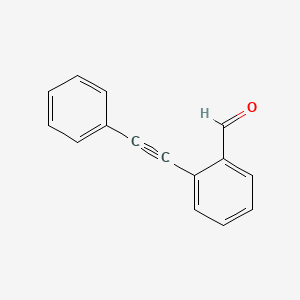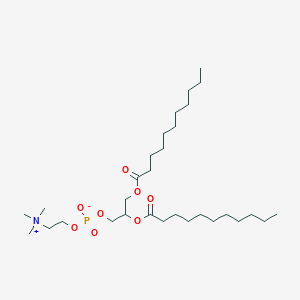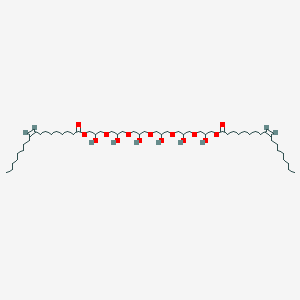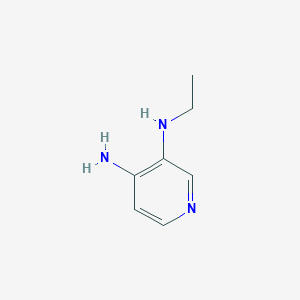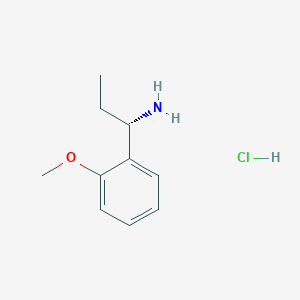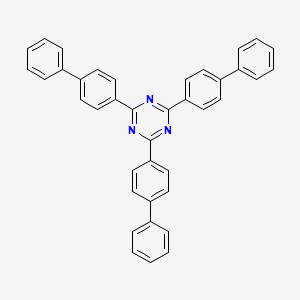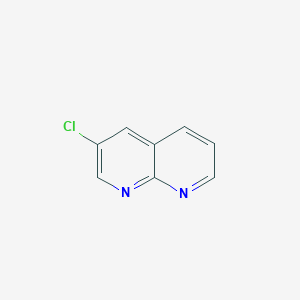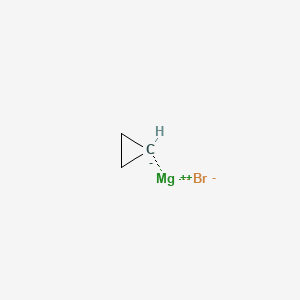
Bromure de cyclopropylmagnesium
Vue d'ensemble
Description
Cyclopropylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, typically appearing as a light gray to light brown transparent solution. The compound is known for its reactivity and is often used in the formation of carbon-carbon bonds. Cyclopropylmagnesium bromide is sensitive to air and moisture, requiring careful handling and storage conditions .
Applications De Recherche Scientifique
Cyclopropylmagnesium bromide is used extensively in scientific research, including:
Chemistry: As a Grignard reagent in the synthesis of various organic compounds.
Biology: In the preparation of compounds that can be used as biological probes or in drug discovery.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of fine chemicals and specialty materials
Mécanisme D'action
Target of Action
Cyclopropylmagnesium Bromide is a Grignard reagent . The primary targets of Cyclopropylmagnesium Bromide are organic compounds with electrophilic centers, such as carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
Cyclopropylmagnesium Bromide, as a Grignard reagent, interacts with its targets through a nucleophilic addition mechanism . The magnesium atom in Cyclopropylmagnesium Bromide carries a partial negative charge, making the cyclopropyl group a strong nucleophile. This nucleophile can attack electrophilic carbon atoms, particularly in carbonyl groups, resulting in the addition of the cyclopropyl group to the target molecule .
Biochemical Pathways
The action of Cyclopropylmagnesium Bromide primarily affects the synthesis of larger organic molecules. It is used in the preparation of aminopropylindenes, a chemotype of oxidosqualene cyclase (OSC) inhibitors . OSC is a key enzyme in the biosynthesis of sterols, and its inhibition can have significant downstream effects on sterol production and related biochemical pathways .
Pharmacokinetics
It’s important to note that cyclopropylmagnesium bromide is usually prepared and used in solution, often in an ether such as tetrahydrofuran (thf) . The choice of solvent can impact the reagent’s reactivity and stability.
Result of Action
The result of Cyclopropylmagnesium Bromide’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors . For example, it can react with trimethylborate to form cyclopropylboronic acid, which can undergo Suzuki-type coupling reactions with different aryl, and heteroaryl bromides to form the cyclopropyl adducts .
Action Environment
The action of Cyclopropylmagnesium Bromide is highly dependent on the reaction environment. It is sensitive to moisture and air, requiring anhydrous and inert conditions for optimal performance . The temperature and solvent can also significantly influence the reaction rate and product yield .
Analyse Biochimique
Biochemical Properties
Cyclopropylmagnesium Bromide is used in the Grignard reaction, which is a cornerstone of organic chemistry . It can react with trimethylborate to form cyclopropylboronic acid, which can undergo Suzuki-type coupling reactions with different aryl, and heteroaryl bromides to form the cyclopropyl adducts .
Cellular Effects
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological contexts .
Molecular Mechanism
The molecular mechanism of Cyclopropylmagnesium Bromide involves its reaction with other compounds in the Grignard reaction . It can react with trimethylborate to form cyclopropylboronic acid, which can undergo Suzuki-type coupling reactions with different aryl, and heteroaryl bromides to form the cyclopropyl adducts .
Temporal Effects in Laboratory Settings
As a Grignard reagent, it is known to be sensitive to air and moisture .
Metabolic Pathways
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological contexts .
Transport and Distribution
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological contexts .
Subcellular Localization
As a Grignard reagent, it is primarily used in organic synthesis rather than in biological contexts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropylmagnesium bromide is prepared through the Grignard reaction, which involves the reaction of cyclopropyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods: In industrial settings, the preparation of cyclopropylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction conditions. The product is often supplied as a solution in tetrahydrofuran or other suitable solvents .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Coupling Reactions: It participates in Suzuki-type coupling reactions with aryl and heteroaryl bromides to form cyclopropyl adducts.
Substitution Reactions: It can react with electrophiles to replace the bromide group with other functional groups.
Common Reagents and Conditions:
Carbonyl Compounds: For nucleophilic addition reactions.
Aryl and Heteroaryl Bromides: For coupling reactions.
Electrophiles: For substitution reactions.
Major Products Formed:
Alcohols: From nucleophilic addition to carbonyl compounds.
Cyclopropyl Adducts: From coupling reactions with aryl and heteroaryl bromides.
Comparaison Avec Des Composés Similaires
- Cyclopropylzinc Bromide
- Cyclopentylmagnesium Bromide
- Isopropylmagnesium Bromide
Comparison: Cyclopropylmagnesium bromide is unique due to its high reactivity and the ability to form strained cyclopropyl rings. Compared to cyclopropylzinc bromide, it is more reactive but also more sensitive to moisture and air. Cyclopentylmagnesium bromide and isopropylmagnesium bromide have different alkyl groups, leading to variations in reactivity and applications .
Propriétés
IUPAC Name |
magnesium;cyclopropane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZXMEQGIIWBFJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455679 | |
| Record name | Cyclopropylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23719-80-4 | |
| Record name | Cyclopropylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


